

The Discovery and Synthesis of Flufenacet: A Technical Guide

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Compound of Interest

Compound Name: *Flufenacet*

Cat. No.: *B033160*

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An in-depth technical guide for researchers, scientists, and drug development professionals on the core aspects of the herbicide **Flufenacet**.

Introduction

Flufenacet, an oxyacetamide herbicide, was developed and introduced by Bayer AG in 1988. [1] It is a selective, pre-emergence herbicide effective against a broad spectrum of annual grasses and some broadleaf weeds in various crops, including corn, soybeans, wheat, and barley. [2][3] **Flufenacet**'s mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. [4][5][6] This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of **Flufenacet**, tailored for a technical audience.

Physicochemical Properties

Flufenacet is a white to tan solid with a mercaptan-like odor. [7] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(4-fluorophenyl)-N-(propan-2-yl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide	[4][8]
CAS Number	142459-58-3	[4]
Molecular Formula	C ₁₄ H ₁₃ F ₄ N ₃ O ₂ S	[4]
Molar Mass	363.33 g/mol	[4][7]
Melting Point	76-79 °C	[7]
Vapor Pressure	9 x 10 ⁻² mPa (20 °C)	
Solubility in Water	56 mg/L (pH 4, 7), 54 mg/L (pH 9) at 25 °C	
LogP (Kow)	3.2 (24 °C)	

Synthesis of Flufenacet

The synthesis of **Flufenacet** is a multi-step process involving the preparation of two key intermediates, which are then condensed to form the final product.[3][9] The primary synthetic routes are outlined below.

Synthesis of Intermediate 1: 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

This intermediate can be prepared through the oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[2][9]

Experimental Protocol:

- Step 1: Synthesis of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. This precursor can be synthesized from trifluoroacetic acid and methyl hydrazinecarbodithioate.[9]

- Step 2: Oxidation to 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole is dissolved in an aprotic aromatic solvent, such as toluene.^[2] The solution is then treated with an oxidizing agent, like hydrogen peroxide, in the presence of an activated molybdenum or tungsten catalyst.^{[2][9]} The catalyst can be formed in situ by acidifying an alkali metal molybdate or tungstate salt with an acid like sulfuric acid.^[2] The reaction mixture is stirred until the oxidation is complete. The product is then isolated and purified. A yield of 81.5% for this intermediate has been reported.^[9]

Synthesis of Intermediate 2: N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide

This intermediate is typically synthesized from 1-fluoro-4-nitrobenzene in a four-step procedure.^[9] Another route starts from p-fluoroaniline.^[10]

Experimental Protocol (from p-fluoroaniline):

- Step 1: N-isopropylation of p-fluoroaniline. p-fluoroaniline is reacted with 2-chloropropane to yield N-isopropyl-p-fluoroaniline.^[10]
- Step 2: Acylation. The resulting N-isopropyl-p-fluoroaniline is then reacted with chloroacetyl chloride.^[10]
- Step 3: Acetoxylation. The product from the previous step is reacted with sodium acetate.^[10]
- Step 4: Hydrolysis. The acetate group is hydrolyzed to a hydroxyl group to yield N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide.^[10]

Final Condensation to Flufenacet

The final step involves the reaction of the two intermediates in the presence of a base.^{[4][9]}

Experimental Protocol:

- Equivalent amounts of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole and N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide are reacted in the presence of sodium hydroxide in acetone.^[4] The reaction mixture is stirred until completion. The final product,

Flufenacet, is then isolated and purified. A yield of 94.2% for this final condensation step has been reported.[9]

Mode of Action and Biological Activity

Flufenacet's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[4][5][11] VLCFAs are crucial for various cellular processes in plants, including cell division, the formation of cuticular waxes, and membrane integrity.[5][6]

Inhibition of VLCFA Elongases

The primary target of **Flufenacet** is the elongase enzyme complex responsible for the extension of fatty acid chains.[5] Specifically, it inhibits the condensing enzymes (keto-acyl-CoA-synthases or KCS) within this complex.[12] This inhibition disrupts the production of fatty acids with chain lengths of C18 and longer.

Quantitative Data on Enzyme Inhibition

Studies have quantified the inhibitory effect of **Flufenacet** on specific VLCFA elongases. The pI50 values, representing the negative logarithm of the inhibitor concentration required for 50% inhibition, provide a measure of its potency.

Enzyme	Herbicide	pI50 Value [-log(M)]
FAE1	Flufenacet	7
At5g43760	Flufenacet	-
FAE1	Allidochlor	6.5
At5g43760	Allidochlor	6.5
FAE1	Cafenstrole	7
At5g43760	Cafenstrole	7

Data from reference[13]

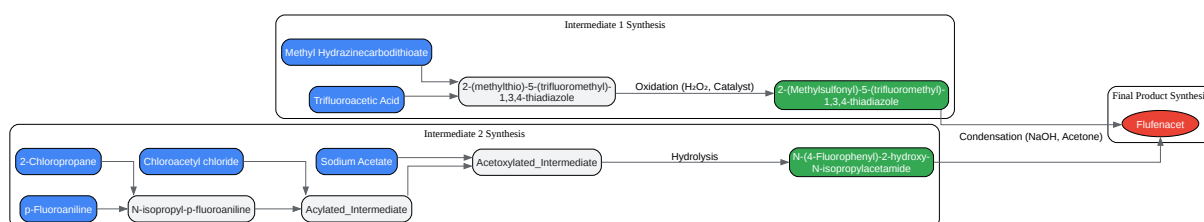
Experimental Protocol: VLCFA Elongase Inhibition Assay

A common method to assess the inhibition of VLCFA elongases involves expressing the target enzyme in a heterologous system, such as yeast, and then measuring the fatty acid profile in the presence and absence of the inhibitor.

- **Step 1: Yeast Transformation.** The gene encoding the plant VLCFA elongase (e.g., FAE1 from *Arabidopsis thaliana*) is cloned into a yeast expression vector and transformed into a suitable yeast strain.
- **Step 2: Yeast Culture and Herbicide Treatment.** The transformed yeast cells are cultured in a suitable medium. The herbicide (e.g., **Flufenacet**) is added to the culture at various concentrations. A control culture without the herbicide is also maintained.
- **Step 3: Fatty Acid Extraction and Analysis.** After a period of incubation, the yeast cells are harvested, and the fatty acids are extracted and methylated to form fatty acid methyl esters (FAMES).
- **Step 4: Gas Chromatography (GC) Analysis.** The FAMES are then analyzed by gas chromatography to determine the fatty acid profile. The inhibition of the elongase is quantified by measuring the reduction in the levels of specific VLCFAs (e.g., C22:0, C24:0) relative to shorter-chain fatty acids.
- **Step 5: Data Analysis.** Dose-response curves are generated by plotting the percentage of inhibition against the herbicide concentration. From these curves, the pI50 value can be determined.[\[13\]](#)

Visualizations

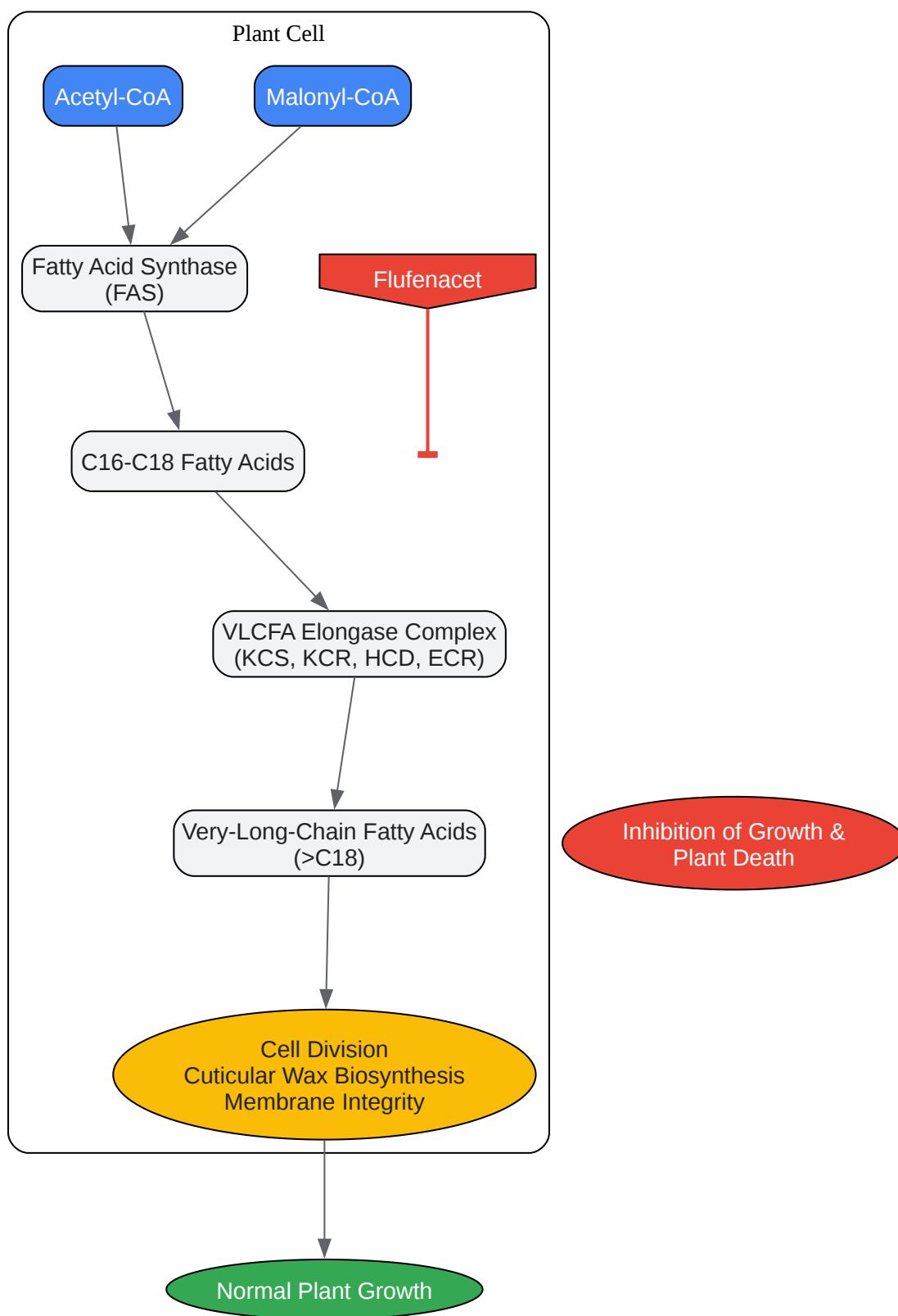
Synthetic Pathway of Flufenacet



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Caption: Synthetic pathway of **Flufenacet** from starting materials to the final product.

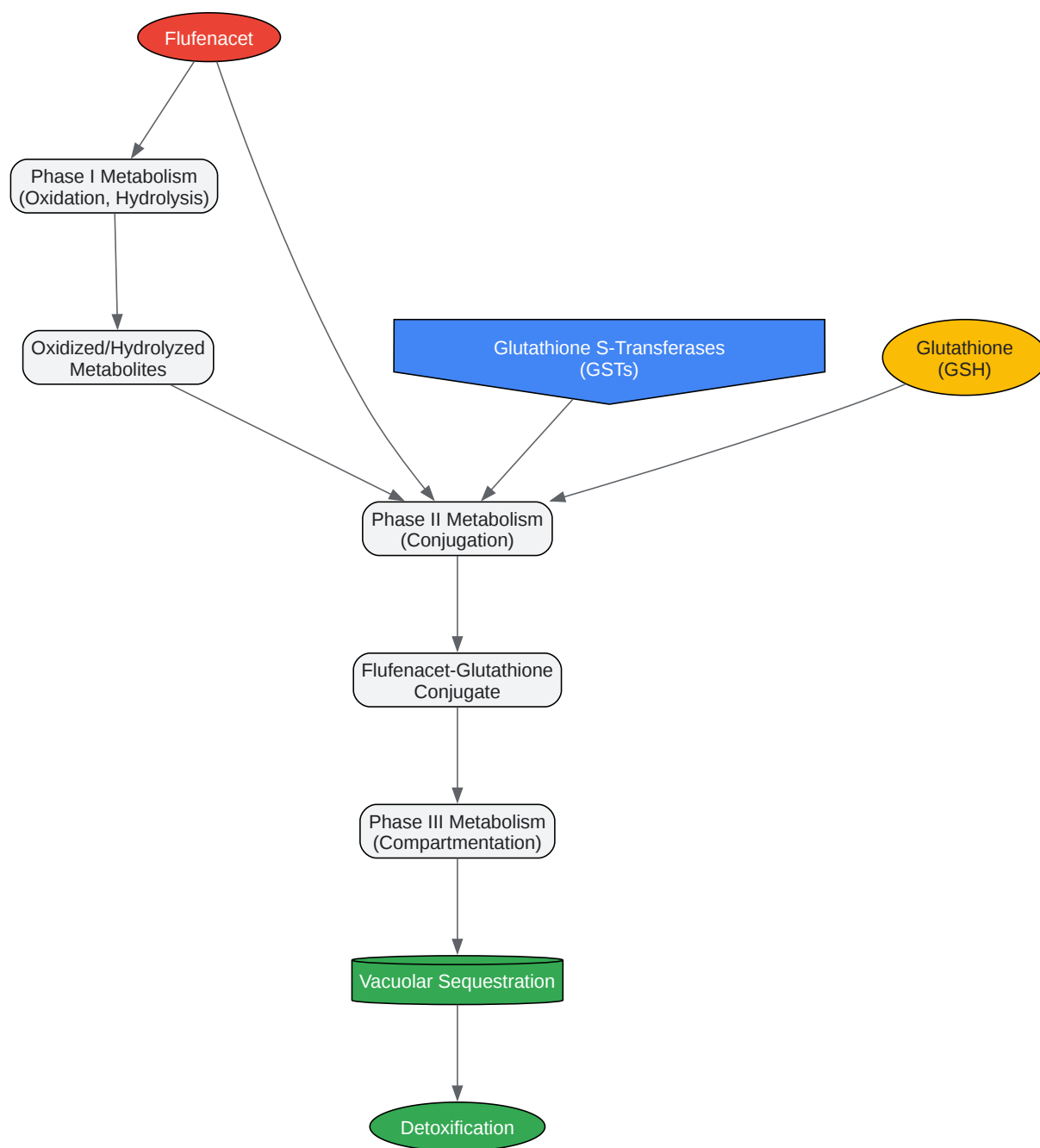
Mode of Action: Inhibition of VLCFA Synthesis



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Caption: **Flufenacet** inhibits the VLCFA elongase complex, disrupting essential cellular functions.

Detoxification Pathway of Flufenacet in Plants



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Caption: The metabolic detoxification pathway of **Flufenacet** in plants.

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